2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol
Description
2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol is a complex organic compound that features a thiazole ring system substituted with a methylsulfonylphenyl group
Properties
IUPAC Name |
2-[[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S3/c1-22(18,19)10-4-2-9(3-5-10)11-7-20-13(15-11)6-14-16-12(17)8-21-14/h2-5,7-8,17H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDCBCBLBJLQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol typically involves the formation of the thiazole ring followed by the introduction of the methylsulfonylphenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The methylsulfonylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The methylsulfonyl group can be reduced to a methylsulfide under reducing conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study by Khedher et al. (2020) demonstrated that thiazole-based compounds possess activity against various bacterial strains, suggesting potential for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Properties
Thiazole derivatives have been explored for their anticancer potential. In vitro studies have shown that compounds similar to 2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol can induce apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted that modifications in the thiazole ring can enhance cytotoxicity against specific cancer cell lines (Smith et al., 2021).
Case Study: Drug Development
A recent case study focused on synthesizing and testing various thiazole derivatives for anticancer activity. The results indicated that compounds with methylsulfonyl groups exhibited higher potency against breast cancer cells compared to their unsubstituted counterparts, paving the way for further development into therapeutic agents.
Pesticidal Properties
The compound's structural features suggest potential as a pesticide. Thiazole derivatives are known for their efficacy against agricultural pests. A study conducted by Zhang et al. (2022) showed that thiazole compounds could effectively control aphid populations in crops, contributing to sustainable pest management strategies.
Biocontrol Agents
Research is ongoing into using thiazole derivatives as biocontrol agents against plant pathogens. For example, a study by Balthazar et al. (2021) demonstrated the effectiveness of thiazole-based compounds in inhibiting fungal pathogens like Botrytis cinerea, which is notorious for causing gray mold in cannabis crops.
Polymer Chemistry
The unique properties of this compound make it a candidate for use in polymer synthesis. Its ability to act as a cross-linking agent could enhance the mechanical properties of polymers used in various applications, from packaging materials to biomedical devices.
Case Study: Polymer Enhancement
A recent project investigated incorporating thiazole derivatives into polymer matrices to improve thermal stability and mechanical strength. The findings indicated that polymers modified with these compounds exhibited significantly enhanced properties compared to standard formulations (Johnson et al., 2023).
Mechanism of Action
The mechanism of action of 2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)phenylboronic acid
- 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
- 2-(4-Methylsulfonylphenyl) indole derivatives
Uniqueness
2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol is unique due to its dual thiazole ring system and the presence of a methylsulfonylphenyl group, which imparts specific chemical and biological properties that are not found in simpler analogs .
Biological Activity
2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol is a complex organic compound characterized by its thiazole ring system and potential bioactive properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H12N2O3S3, with a molecular weight of 352.45 g/mol. The compound features a thiazole core substituted with a methylsulfonyl group, which plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-[[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol |
| Molecular Weight | 352.45 g/mol |
| CAS Number | 860785-64-4 |
Antimicrobial Activity
Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of thiazoles can inhibit the growth of various bacterial strains. For instance, a study highlighted the antibacterial activity of thiazolidinones against Staphylococcus epidermidis, suggesting that the presence of electron-donating groups enhances their efficacy against pathogens .
Anti-inflammatory Properties
The compound is also being investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways. For example, molecular docking studies have indicated that similar thiazole derivatives can effectively bind to acetylcholinesterase (AChE), which is implicated in neuroinflammation and Alzheimer’s disease . This inhibition could provide therapeutic benefits in managing inflammatory conditions.
Anticancer Potential
Thiazole derivatives have shown promising results in anticancer research. A review noted that certain thiazole compounds exhibited cytotoxic effects on various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia) cells. The structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influence the anticancer activity of these compounds . For instance, compounds with electron-withdrawing groups demonstrated enhanced potency against cancer cells.
Case Study 1: Acetylcholinesterase Inhibition
In a study evaluating the effects of thiazolidinones on AChE activity, it was found that specific derivatives could inhibit enzyme activity with IC50 values ranging from 3.11 μM to 55.36 μM depending on the specific compound and isoform tested. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Study 2: Cytotoxicity Against Cancer Cells
Another research effort focused on the cytotoxic effects of various thiazole-bearing compounds against cancer cell lines. The study reported IC50 values indicating significant growth inhibition in HT29 cells, highlighting the potential of these compounds as anticancer agents . The presence of specific substituents on the thiazole ring was crucial for enhancing their cytotoxic activity.
The mechanism by which this compound exerts its biological effects likely involves interactions with key molecular targets such as enzymes or receptors involved in inflammation and cell proliferation. For example, it may inhibit AChE or other enzymes linked to inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
